3-chloro-6-[(3-methylphenyl)methyl]pyridazine
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Overview
Description
3-chloro-6-[(3-methylphenyl)methyl]pyridazine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-6-(3-methylbenzyl)pyridazine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also under investigation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[(3-methylphenyl)methyl]pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-[(3-methylphenyl)methyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used, with the reactions conducted under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted aryl- and heteroaryl pyridazines .
Scientific Research Applications
3-chloro-6-[(3-methylphenyl)methyl]pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-chloro-6-[(3-methylphenyl)methyl]pyridazine can be compared with other similar compounds, such as:
3-chloro-6-methylpyridazine: A simpler analog with similar reactivity but different applications.
6-phenylpyridazin-3(2H)-one: A compound with a pyridazinone ring, known for its biological activities.
3-methyl-6-(thiophen-2-yl)pyridazine: A compound with a thiophene ring, exhibiting different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-6-[(3-methylphenyl)methyl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-3-2-4-10(7-9)8-11-5-6-12(13)15-14-11/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWDUMKNJFNWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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